molecular formula C13H16N2O2 B2775620 N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287318-97-0

N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2775620
CAS RN: 2287318-97-0
M. Wt: 232.283
InChI Key: VEYIGMXITYGRGX-UHFFFAOYSA-N
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Description

N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as "nitro-memantine," is a novel compound that has gained attention in recent years due to its potential therapeutic applications.

Mechanism of Action

Nitro-memantine is a non-competitive NMDA receptor antagonist. It binds to the NMDA receptor channel and blocks the influx of calcium ions, which are known to contribute to excitotoxicity. Nitro-memantine has been shown to have a higher affinity for the NMDA receptor than its parent compound, memantine.
Biochemical and Physiological Effects:
Nitro-memantine has been shown to reduce oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Nitro-memantine has been shown to have a longer half-life than memantine, which may make it a more effective therapeutic agent.

Advantages and Limitations for Lab Experiments

Nitro-memantine has several advantages for lab experiments. It is stable at room temperature and can be easily synthesized in large quantities. However, nitro-memantine is a relatively new compound and its effects on humans are not well understood. More research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for the study of nitro-memantine. One direction is to study its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its effects on different populations such as elderly individuals and individuals with genetic predispositions to neurological disorders. Additionally, more research is needed to determine the optimal dosage and administration of nitro-memantine for therapeutic use.

Synthesis Methods

Nitro-memantine is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 1-aminocyclopropane-1-carboxylic acid with 2-nitrobenzaldehyde in the presence of triethylamine and acetic anhydride to form a key intermediate. The intermediate is then reacted with bicyclo[1.1.1]pentane-1-carboxylic acid in the presence of trifluoroacetic acid to form the final product, nitro-memantine.

Scientific Research Applications

Nitro-memantine has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective effects by reducing excitotoxicity and oxidative stress, which are known to contribute to the pathogenesis of these disorders. Nitro-memantine has also been studied for its potential use as a cognitive enhancer.

properties

IUPAC Name

N-methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-14-9-12-6-13(7-12,8-12)10-4-2-3-5-11(10)15(16)17/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYIGMXITYGRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({[3-(2-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine

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